molecular formula C12H8N4O2 B11871532 1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- CAS No. 98157-48-3

1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl-

Cat. No.: B11871532
CAS No.: 98157-48-3
M. Wt: 240.22 g/mol
InChI Key: COLABRGTQZSTFP-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method involves the treatment of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- has a wide range of scientific research applications:

    Medicinal Chemistry: It has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- involves its interaction with specific molecular targets. For instance, as a tropomyosin receptor kinase inhibitor, it binds to the kinase domain, preventing its activation and subsequent signal transduction pathways that lead to cell proliferation and survival . This inhibition can result in the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- can be compared with other similar compounds such as:

The uniqueness of 1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- lies in its specific substitution pattern and the presence of both nitro and phenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

98157-48-3

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

5-nitro-3-phenyl-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H8N4O2/c17-16(18)9-6-10-11(8-4-2-1-3-5-8)14-15-12(10)13-7-9/h1-7H,(H,13,14,15)

InChI Key

COLABRGTQZSTFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=NC3=NN2)[N+](=O)[O-]

Origin of Product

United States

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